molecular formula C11H6ClN3OS B11319851 4-(4-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile

4-(4-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile

Cat. No.: B11319851
M. Wt: 263.70 g/mol
InChI Key: XHPUHYGYTQUAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKOS BBS-00005612, also known as 6-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile, is a chemical compound with the molecular formula C11H6ClN3OS and a molecular weight of 263.7 g/mol . This compound is characterized by its pyrimidine core structure, which is substituted with a chlorophenyl group, a carbonitrile group, and a thioxo group.

Preparation Methods

The synthesis of AKOS BBS-00005612 involves several steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AKOS BBS-00005612 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

AKOS BBS-00005612 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections.

    Industry: AKOS BBS-00005612 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AKOS BBS-00005612 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it has been studied as an inhibitor of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome . The inhibition of this enzyme prevents the replication of the virus, making it a potential candidate for antiviral therapy.

Comparison with Similar Compounds

AKOS BBS-00005612 can be compared with other pyrimidine derivatives:

    6-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar in structure but differs in the oxidation state of the pyrimidine ring.

    5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carbonitrile: Differing in the position of the substituents on the pyrimidine ring.

    6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.

These comparisons highlight the uniqueness of AKOS BBS-00005612 in terms of its specific substituents and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H6ClN3OS

Molecular Weight

263.70 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6ClN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)

InChI Key

XHPUHYGYTQUAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.